3-(2-Thienyl)acrylic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(2-Thienyl)acrylic acid can be synthesized through several methods. One common approach involves the reaction of thiophene-2-carboxaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions typically include heating the mixture under reflux and using a solvent such as ethanol or water.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method is the catalytic coupling of thiophene derivatives with acrylic acid derivatives using transition metal catalysts. This approach allows for higher yields and better control over the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-(2-Thienyl)acrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form thiophene-2-carboxylic acid.
Reduction: Reduction reactions can convert the acrylic acid moiety to the corresponding alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Thiophene-2-carboxylic acid.
Reduction: 3-(2-Thienyl)propanoic acid.
Substitution: Various substituted thiophene derivatives, depending on the electrophile used.
Scientific Research Applications
3-(2-Thienyl)acrylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential to enhance the intestinal absorption of insulin in mice.
Medicine: Research has explored its use in the synthesis of novel benzothiazepinones, which are inhibitors of glycogen synthase kinase-3β, a target for various therapeutic applications.
Industry: It is utilized in the production of specialty chemicals and materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 3-(2-Thienyl)acrylic acid involves its interaction with specific molecular targets and pathways. For instance, its role in enhancing insulin absorption is thought to be related to its ability to modulate the permeability of intestinal membranes. Additionally, as a precursor for glycogen synthase kinase-3β inhibitors, it likely interacts with the enzyme’s active site, inhibiting its activity and thereby affecting various cellular processes.
Comparison with Similar Compounds
3-(2-Thienyl)acrylic acid can be compared with other similar compounds, such as:
Thiophene-2-carboxylic acid: Lacks the acrylic acid moiety, making it less versatile in certain synthetic applications.
3-(2-Furyl)acrylic acid: Contains a furan ring instead of a thiophene ring, which can lead to different reactivity and applications.
Cinnamic acid: Has a phenyl ring instead of a thiophene ring, resulting in different electronic properties and reactivity.
The uniqueness of this compound lies in its combination of the thiophene ring and acrylic acid moiety, which imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
(Z)-3-thiophen-2-ylprop-2-enoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O2S/c8-7(9)4-3-6-2-1-5-10-6/h1-5H,(H,8,9)/b4-3- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKMZQOIASVGJQE-ARJAWSKDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C\C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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